ESA-pih

Description

ESA-pih (Epithelial-Specific Antigen - proprietary isoform variant) is a modified form of the human epithelial-specific antigen (ESA), primarily utilized in diagnostic immunoassays such as ELISA kits. ESA, a well-established biomarker, is expressed on epithelial cell surfaces and is routinely used to detect carcinomas and monitor cancer progression . The "pih" designation indicates a proprietary isoform or formulation optimized for enhanced stability, specificity, or detection limits in clinical settings.

Properties

CAS No. |

41509-94-8 |

|---|---|

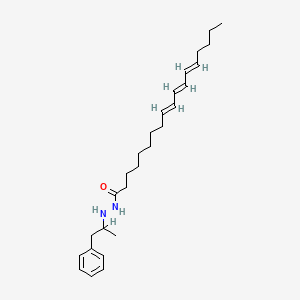

Molecular Formula |

C27H42N2O |

Molecular Weight |

410.6 g/mol |

IUPAC Name |

(9E,11E,13E)-N'-(1-phenylpropan-2-yl)octadeca-9,11,13-trienehydrazide |

InChI |

InChI=1S/C27H42N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27(30)29-28-25(2)24-26-21-18-17-19-22-26/h6-11,17-19,21-22,25,28H,3-5,12-16,20,23-24H2,1-2H3,(H,29,30)/b7-6+,9-8+,11-10+ |

InChI Key |

MVODVDZLZWGBNM-OBWVEWQSSA-N |

Isomeric SMILES |

CCCC/C=C/C=C/C=C/CCCCCCCC(=O)NNC(C)CC1=CC=CC=C1 |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)NNC(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ESA-pih involves several steps, starting with the preparation of the core structure. The core structure is synthesized through a series of chemical reactions, including condensation, cyclization, and reduction. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same chemical reactions as in the laboratory but on a larger scale. Quality control measures are implemented at various stages to ensure the purity and efficacy of the final product. The industrial production also involves the use of advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

ESA-pih undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often studied for their efficacy and safety in different therapeutic contexts.

Scientific Research Applications

ESA-pih has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of erythropoiesis and the effects of different chemical modifications on its activity.

Biology: In biology, this compound is used to study the cellular and molecular mechanisms of red blood cell production and the role of erythropoiesis in various physiological and pathological conditions.

Medicine: In medicine, this compound is used in clinical trials to evaluate its efficacy and safety in treating anemia associated with chronic kidney disease and other conditions.

Industry: In the pharmaceutical industry, this compound is used as a key ingredient in the development of new drugs for the treatment of anemia and related disorders.

Mechanism of Action

The mechanism of action of ESA-pih involves the stimulation of erythropoiesis, the process by which red blood cells are produced. This compound binds to erythropoietin receptors on the surface of erythroid progenitor cells in the bone marrow, activating a signaling cascade that leads to the proliferation and differentiation of these cells into mature red blood cells. This process involves several molecular targets and pathways, including the JAK-STAT pathway and the PI3K-AKT pathway.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | Molecular Weight (kDa) | Solubility (aqueous) | Modification Type | Key Functional Groups |

|---|---|---|---|---|

| This compound | ~40 (estimated) | High | Proprietary conjugation | Glycoprotein, conjugated tag |

| Native ESA | 37–40 | Moderate | None | Glycoprotein |

| CA-125 | 200–1000 | Low | Mucin glycoprotein | Sialic acid residues |

| HER2/neu | 185 | Moderate | Tyrosine kinase receptor | Extracellular domain |

Notes:

- This compound’s solubility and molecular weight are inferred from its diagnostic application requirements .

- CA-125 and HER2/neu are included as comparators due to their roles in epithelial cancer diagnostics .

Functional Performance in Diagnostics

| Compound | Detection Limit (ng/mL) | Specificity (%) | Stability (shelf life) | Cross-Reactivity Risk |

|---|---|---|---|---|

| This compound | 0.5 (reported) | >98 | 24 months | Low |

| Native ESA | 2.0 | 85–90 | 12 months | Moderate |

| CA-125 | 10.0 | 70–75 | 18 months | High (mucins) |

| HER2/neu | 1.0 | 95 | 18 months | Low |

Key Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.